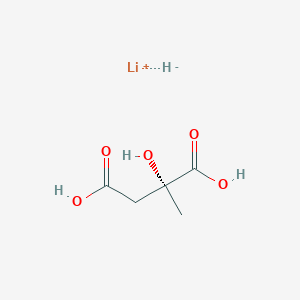

D-(-)-Citramalic Acid (lithium salt)

Description

D-(-)-Citramalic acid, particularly in its lithium salt form, is a compound of significant interest in the scientific community. It serves as a crucial intermediate and building block in various biological and synthetic pathways.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9LiO5 |

|---|---|

Molecular Weight |

156.1 g/mol |

IUPAC Name |

lithium;hydride;(2R)-2-hydroxy-2-methylbutanedioic acid |

InChI |

InChI=1S/C5H8O5.Li.H/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;+1;-1/t5-;;/m1../s1 |

InChI Key |

VHXKDNSVYZYEJI-ZJIMSODOSA-N |

Isomeric SMILES |

[H-].[Li+].C[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

[H-].[Li+].CC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Systems: Interrogation of D Citramalate Pathways

Enzymatic Mechanisms of D-(-)-Citramalate Formation

The formation of D-(-)-citramalate, a five-carbon dicarboxylic acid, is a key reaction in several important metabolic pathways across different domains of life. This process is primarily catalyzed by the enzyme citramalate (B1227619) synthase, which facilitates the condensation of two central metabolic intermediates.

Stereospecificity and Catalytic Activity of Citramalate Synthase

Citramalate synthase (CimA) is the enzyme responsible for the synthesis of citramalate from acetyl-CoA and pyruvate (B1213749). nih.govwikipedia.org A crucial characteristic of this enzyme is its stereospecificity. The citramalate synthase from the methanogenic archaeon Methanococcus jannaschii (designated CimA) specifically produces the (R)-enantiomer, also known as D-(-)-citramalate. nih.govsigmaaldrich.com This was confirmed through the analysis of its product using gas chromatography-mass spectrometry on a chiral column. nih.gov This enzyme is classified under EC 2.3.1.182. wikipedia.org

The catalytic activity of citramalate synthase has been a subject of detailed study, particularly the enzyme from M. jannaschii. This enzyme shows specificity for its substrates, acetyl-CoA and pyruvate. nih.gov It does not show detectable activity with other α-keto acids such as α-ketoglutarate, α-ketoadipate, or α-ketoisovalerate, distinguishing it from related enzymes like 2-isopropylmalate synthase. nih.gov The kinetic parameters for the M. jannaschii CimA have been determined, with a K_m of 0.85 mM for pyruvate and 0.14 mM for acetyl-CoA. nih.gov

In some bacteria, such as Leptospira interrogans, the (R)-citramalate synthase is subject to feedback inhibition by isoleucine, the end-product of the biosynthetic pathway in which it participates. pnas.orguniprot.org This regulation occurs through the binding of isoleucine to a regulatory domain on the enzyme, which in turn inhibits the binding of the substrates. uniprot.org However, directed evolution studies on the M. jannaschii CimA have produced variants with improved activity and a lack of sensitivity to feedback inhibition, making them highly suitable for biotechnological applications. nih.govasm.org These studies have shown that mutations can enhance the enzyme's specific activity over a broad range of temperatures. nih.gov For example, a variant known as CimA3.7 exhibited a threefold improvement in k_cat and K_m for acetyl-CoA compared to the wild-type enzyme. asm.org

Table 1: Kinetic Parameters of Citramalate Synthase (CimA) Variants

| Enzyme Variant | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| Wild-type (M. jannaschii) | Pyruvate | 0.11 | 9.1 | asm.org |

| Wild-type (M. jannaschii) | Acetyl-CoA | 0.28 | 10.3 | asm.org |

| CimA3.7 (M. jannaschii) | Pyruvate | 0.34 | 9.1 | asm.org |

| CimA3.7 (M. jannaschii) | Acetyl-CoA | 0.09 | 32.5 | asm.org |

| CimA (L. interrogans) | Pyruvate | 0.043 | 2.41 | uniprot.org |

| CimA (L. interrogans) | Acetyl-CoA | 1.118 | - | uniprot.org |

Biochemical Intermediates and Substrate Flux in Citramalate Biosynthesis

The biosynthesis of D-(-)-citramalate proceeds via the condensation of two key metabolic intermediates: pyruvate and acetyl-coenzyme A (acetyl-CoA). nih.govnih.gov This reaction is the entry point for carbon into pathways utilizing citramalate. To enhance the production of citramalate in engineered microorganisms like Escherichia coli, strategies are employed to increase the intracellular availability of these precursors and direct the metabolic flux towards the desired product. researchgate.netnih.gov

A common approach involves the heterologous expression of a potent citramalate synthase, such as the CimA3.7 variant from M. jannaschii. nih.gov To further channel the carbon flux, competing pathways that consume pyruvate and acetyl-CoA are often blocked. For instance, deleting the genes ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the conversion of pyruvate into lactate (B86563) and formate, respectively. nih.gov Similarly, to maximize the acetyl-CoA pool available for citramalate synthesis, pathways leading to acetate (B1210297) production are targeted by deleting genes like pta (phosphotransacetylase) and ackA (acetate kinase). nih.gov

Another critical competing reaction is the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle, catalyzed by citrate (B86180) synthase (gltA). nih.gov Knocking out or reducing the activity of citrate synthase has been shown to significantly increase citramalate accumulation by preventing the condensation of acetyl-CoA with oxaloacetate. researchgate.netnih.gov By implementing these metabolic engineering strategies, a significant portion of the carbon from feedstocks like glucose can be diverted towards the synthesis of citramalate, achieving high yields and titers. nih.govnih.gov For example, an engineered E. coli strain with deletions in ldhA and pflB and expressing CimA3.7 was able to accumulate over 80 g/L of citramalate in a fed-batch fermentation process. nih.gov

D-(-)-Citramalate in Microbial Metabolism and Energetics

D-(-)-Citramalic acid is a significant biochemical intermediate in various bacterial metabolic pathways, playing roles in both anaerobic fermentation and autotrophic carbon fixation.

Anaerobic Glutamate (B1630785) Fermentation via the Methylaspartate Pathway (e.g., Clostridium tetanomorphum)

In certain anaerobic bacteria, such as Clostridium tetanomorphum, glutamate is fermented to products like acetate, butyrate, carbon dioxide, and ammonia (B1221849) through the methylaspartate pathway. nih.govnih.gov D-(-)-Citramalate is not directly involved in this specific pathway; rather, its stereoisomer, L-(+)-citramalate (S-citramalate), is the key intermediate. nih.gov

The pathway commences with the conversion of glutamate to L-threo-β-methylaspartate. nih.gov This intermediate is then deaminated to yield mesaconate. nih.gov Subsequently, mesaconate is hydrated by the enzyme citramalate hydrolyase to form L-(+)-citramalate. nih.gov This L-(+)-citramalate is then cleaved by citramalate lyase into pyruvate and acetate. nih.govresearchgate.net The methylaspartate pathway is characteristic of several Clostridium species. nih.gov The key enzymes marking this pathway are 3-methylaspartase and citramalate lyase. researchgate.net

Roles in Diverse Bacterial Metabolic Networks

D-(-)-citramalate serves as a crucial intermediate in alternative biosynthetic pathways in a variety of bacteria. One of the most significant roles is in a threonine-independent pathway for isoleucine biosynthesis. nih.govwikipedia.orgpnas.org This pathway, often referred to as the citramalate pathway, begins with the condensation of acetyl-CoA and pyruvate to form (R)-citramalate, catalyzed by (R)-citramalate synthase (CimA). nih.govnih.gov The (R)-citramalate is then further metabolized to 2-ketobutyrate, a direct precursor for isoleucine synthesis. nih.govasm.org

This pathway has been identified in methanogenic archaea like Methanococcus jannaschii and in bacteria such as Leptospira interrogans and Geobacter sulfurreducens. nih.govnih.govasm.org In G. sulfurreducens, it has been shown that this citramalate-dependent pathway is the major route for isoleucine biosynthesis, with the more common threonine-dependent pathway playing a minor role. nih.govasm.org The presence of this pathway provides metabolic flexibility and an alternative route to a vital amino acid, bypassing the typical regulatory points of the threonine-to-isoleucine pathway. pnas.org

Participation in Autotrophic Carbon Fixation Cycles (e.g., 3-Hydroxypropionate (B73278) Cycle in Chloroflexus aurantiacus)

The filamentous anoxygenic phototroph Chloroflexus aurantiacus utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate cycle (or 3-hydroxypropionate bi-cycle). nih.govwikipedia.org This cycle is responsible for the assimilation of CO₂ into cellular carbon. D-(-)-citramalate is a key intermediate in the second part of this bicyclic pathway, which is dedicated to the assimilation of glyoxylate (B1226380), the net product of the first cycle. asm.orgnih.govcapes.gov.br

In this assimilation phase, glyoxylate condenses with propionyl-CoA to form β-methylmalyl-CoA, which is subsequently converted to citramalate. nih.gov To be further metabolized, D-(-)-citramalate must be activated to its coenzyme A thioester. This is achieved by the enzyme succinyl-CoA:D-citramalate CoA transferase, which transfers a CoA moiety from succinyl-CoA to D-(-)-citramalate, yielding D-citramalyl-CoA and succinate. nih.gov This enzyme is specific for succinyl-CoA as the donor and can also act on D-malate and itaconate as acceptors. nih.gov

The resulting D-citramalyl-CoA is then cleaved by the enzyme D-citramalyl-CoA lyase into pyruvate and acetyl-CoA. nih.govnih.gov Pyruvate serves as a precursor for various biosynthetic processes, while acetyl-CoA is regenerated for the continuation of the carbon fixation cycle. nih.gov The enzymes of this glyoxylate assimilation route, including the CoA transferase and the lyase, are upregulated during autotrophic growth, highlighting their essential role in this metabolic context. nih.govnih.gov

Table 2: Key Enzymes in D-(-)-Citramalate Related Pathways

| Enzyme | Pathway | Organism Example | Substrates | Products | Source |

|---|---|---|---|---|---|

| (R)-Citramalate Synthase (CimA) | Isoleucine Biosynthesis | Methanococcus jannaschii | Acetyl-CoA, Pyruvate | D-(-)-Citramalate, CoA | nih.govuniprot.org |

| Succinyl-CoA:D-citramalate CoA transferase | 3-Hydroxypropionate Cycle | Chloroflexus aurantiacus | D-(-)-Citramalate, Succinyl-CoA | D-Citramalyl-CoA, Succinate | nih.govuniprot.org |

| D-Citramalyl-CoA lyase | 3-Hydroxypropionate Cycle | Chloroflexus aurantiacus | D-Citramalyl-CoA | Pyruvate, Acetyl-CoA | nih.govnih.gov |

| Citramalate Lyase | Glutamate Fermentation (Methylaspartate Pathway) | Clostridium tetanomorphum | L-(+)-Citramalate | Pyruvate, Acetate | nih.govresearchgate.net |

Advanced Metabolic Engineering for D-(-)-Citramalate Bioproduction

The microbial synthesis of D-(-)-citramalic acid, a valuable C5 platform chemical and a precursor for polymers like methyl methacrylate, has been significantly advanced through metabolic engineering. nih.govnih.gov By harnessing the cellular machinery of microorganisms, particularly the bacterium Escherichia coli, researchers have developed sophisticated strategies to channel carbon flux from simple sugars like glucose towards the efficient production of citramalate. nih.govnih.gov This involves a multi-pronged approach combining the rational design of microbial strains, precise genetic manipulations, and the optimization of fermentation processes to achieve industrially relevant titers, yields, and productivities.

The rational design of microbial cell factories for D-(-)-citramalate production begins with the selection of a suitable host organism. Escherichia coli is frequently chosen due to its rapid growth in simple mineral salts media, its well-characterized genetics, and the extensive toolkit available for its genetic manipulation. nih.gov The core of the design is the introduction of a robust biosynthetic pathway that directly converts central metabolic intermediates into citramalate.

The most direct pathway involves a single enzymatic step: the condensation of acetyl-CoA and pyruvate, both readily available from glycolysis. researchgate.net This reaction is catalyzed by the enzyme citramalate synthase, encoded by the cimA gene. researchgate.netnih.gov A key element in strain design has been the expression of a potent cimA gene. Researchers have successfully used a variant of the citramalate synthase from the archaeon Methanococcus jannaschii. nih.gov Because the wild-type enzyme from this thermophilic organism is most active at high temperatures, a mesophilic variant, CimA3.7, was developed through directed evolution to function optimally at temperatures conducive to E. coli growth. nih.gov

A crucial aspect of the rational design is the identification and mitigation of competing metabolic pathways. researchgate.net The primary competitor for the precursor acetyl-CoA is the tricarboxylic acid (TCA) cycle, which is initiated by citrate synthase (encoded by gltA). nih.govresearchgate.net This enzyme also uses acetyl-CoA as a substrate, diverting it towards citrate production and cellular respiration. nih.gov Therefore, a central strategy in designing an efficient citramalate producer is to redirect the carbon flux away from the TCA cycle and towards the engineered citramalate pathway. nih.govnih.gov

To implement the rational design, specific genetic manipulation strategies are employed to rewire the metabolic network of E. coli. These strategies fall into three main categories: overexpression of key enzymes, deletion of competing pathways, and targeted point mutations to modulate enzyme activity.

Gene Overexpression: The foundational genetic modification is the strong expression of the citramalate synthase gene (cimA) to create a powerful sink for the precursors acetyl-CoA and pyruvate. nih.govnih.gov Expressing the engineered CimA3.7 variant from M. jannaschii in E. coli establishes the core production pathway. nih.gov

Gene Deletions: To maximize the carbon flux towards citramalate, several genes encoding enzymes for competing pathways are deleted from the chromosome of the host strain.

gltA : Deletion of the citrate synthase gene (gltA) is a critical step to significantly increase citramalate accumulation by preventing the primary flow of acetyl-CoA into the TCA cycle. nih.gov

Acetate Pathway Genes : A common problem in E. coli fermentations is the wasteful conversion of precursors into acetic acid (acetate), which inhibits cell growth and reduces product yield. nih.gov Deleting genes responsible for the major acetate production pathways, such as acetate kinase (ackA), phosphotransacetylase (pta), and pyruvate oxidase (poxB), has proven effective in minimizing acetate formation. nih.govnih.gov

Other Byproduct Genes : To further channel pyruvate towards the desired pathway, genes leading to other fermentation byproducts, such as lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB), are often removed. nih.gov

Product Degradation Genes : The deletion of leuC, which encodes 3-isopropylmalate dehydratase, was found to be critical to prevent the potential degradation of the citramalate product. nih.gov

Point Mutations: While a complete knockout of the gltA gene is effective, it prevents acetyl-CoA from entering the TCA cycle entirely, necessitating the addition of glutamate to the culture medium for cell growth. nih.gov An innovative alternative strategy involves protein engineering of the citrate synthase enzyme itself. Researchers introduced a point mutation, F383M, into the GltA enzyme. nih.gov This engineered GltA[F383M] variant showed a reduced affinity for acetyl-CoA but was not completely inactive. This elegant solution allowed sufficient carbon to enter the TCA cycle to support growth without glutamate supplementation, while simultaneously diverting a larger portion of the acetyl-CoA pool toward citramalate synthesis. nih.gov This single point mutation improved citramalate production by 125% in batch fermentation compared to the strain with the native citrate synthase. nih.gov

Translating genetic engineering successes from the lab to an industrial scale requires the optimization of fermentation conditions. For D-(-)-citramalate production in engineered E. coli, the fed-batch fermentation strategy has proven to be exceptionally effective. nih.govnih.gov

A key challenge in high-density E. coli cultures is the overflow of metabolism towards acetate production when glucose is in excess. nih.gov To counter this, a fed-batch process with a continuous, growth-limiting feed of glucose is employed. nih.govnih.gov This approach maintains a low concentration of glucose, preventing the formation of inhibitory acetate and diverting the carbon flux directly from central metabolism to citramalate synthesis. nih.gov This synergy between the engineered strain (with acetate pathways deleted) and the fermentation strategy is critical for achieving high performance.

The nutritional requirements for the production strains have also been optimized for industrial feasibility. Successful high-titer fermentations have been conducted using simple mineral salts medium supplemented only with glucose and a small quantity of yeast extract, which is an economically attractive feature for large-scale processes. nih.govnih.gov

The combination of advanced strain engineering and optimized fermentation processes has led to significant improvements in D-(-)-citramalate bioproduction. Different strategies have yielded high titers, yields, and productivities, demonstrating the potential for bio-based manufacturing of this chemical.

Table 1: Comparison of Engineered E. coli Strains and Fermentation Performance for D-(-)-Citramalate Production

| Strain Engineering Strategy | Fermentation Time (h) | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| cimA overexpression, gltA & ackA deletions | 132 | 46.5 | 0.63 | ~0.35 | nih.gov |

| cimA3.7 overexpression, ldhA & pflB deletions | 65 | 82.0 | 0.48 | 1.85 | nih.govnih.gov |

| cimA overexpression, GltA[F383M] point mutation | 132 | >60.0 | 0.53 | ~0.45 | nih.gov |

| cimA overexpression, gltA, leuC, ackA-pta, poxB deletions | 87 | 54.1 | 0.64 | ~0.62 | nih.gov |

Synthetic Organic Chemistry: D Citramalic Acid As a Chiral Precursor

Chemical Synthesis of D-(-)-Citramalic Acid and its Enantiomers

The generation of optically pure citramalic acid is crucial for its application as a chiral synthon. Various synthetic strategies have been developed to produce its enantiomers with high stereochemical purity, primarily through asymmetric synthesis and desymmetrization techniques.

Asymmetric Synthesis Methodologies

Asymmetric synthesis creates the desired chiral center from a prochiral substrate by employing a chiral influence. One effective method involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com

A notable example is the asymmetric synthesis of dimethyl 2-acetylcitramalate, a derivative that can be converted to citramalic acid. This synthesis utilizes a 1,3-oxathiane derived from pulegone as a chiral auxiliary. The key step involves the stereoselective addition of a nucleophile to a ketone. The bulky chiral auxiliary blocks one face of the molecule, forcing the reagent to attack from the less sterically hindered face. This approach has been shown to produce either enantiomer of the citramalate (B1227619) derivative in high enantiomeric excess (ee) of over 96%.

| Method | Chiral Influence | Key Reaction | Achieved Enantiomeric Excess |

| Chiral Auxiliary | 1,3-Oxathiane from pulegone | Stereoselective nucleophilic addition | >96% ee |

This methodology demonstrates the power of chiral auxiliaries to control the formation of quaternary stereocenters with high fidelity, providing a reliable route to enantiomerically pure citramalic acid derivatives.

Desymmetrization Approaches to Chiral Citramalic Acid

Desymmetrization is a powerful strategy for asymmetric synthesis that involves the differentiation of two identical (enantiotopic) functional groups in a symmetrical, prochiral molecule. nih.govresearchgate.net This approach can be highly efficient, as it transforms an easily accessible symmetrical starting material into a valuable chiral intermediate. pharmasalmanac.com

The synthesis of chiral citramalic acid can be achieved through the desymmetrization of substituted malonic esters. nih.govresearchgate.net In one such approach, a prochiral α-oxy-α-methylmalonic ester undergoes a zinc-catalyzed desymmetric hydrosilylation. A chiral ligand complexed to the zinc catalyst selectively reduces one of the two enantiotopic ester groups. This selective reduction breaks the molecule's symmetry, generating a chiral β-hydroxyester with a quaternary stereocenter. This intermediate can then be further transformed into the target chiral citramalic acid. This method provides a concise route to citramalic acid by establishing the key stereocenter through the selective modification of a symmetrical precursor. researchgate.net

| Starting Material | Technique | Key Transformation | Chiral Product |

| α-Oxy-α-methylmalonic ester | Catalytic Desymmetrization | Selective hydrosilylation of one ester group | α-quaternary β-hydroxyester |

Regio- and Stereocontrol in Synthetic Routes

Achieving precise regio- and stereocontrol is fundamental to the successful synthesis of specific enantiomers of citramalic acid. The methodologies described above have inherent mechanisms for this control.

In Asymmetric Synthesis with Chiral Auxiliaries: Stereocontrol is achieved through steric hindrance. The chiral auxiliary is designed to be bulky and is positioned to shield one face of the reactive center (e.g., a carbonyl group). This steric blockade directs the incoming nucleophile to the opposite, more accessible face, resulting in the preferential formation of one diastereomer. The covalent bond between the substrate and the auxiliary ensures that this stereochemical information is effectively transferred.

In Desymmetrization Approaches: Stereocontrol is governed by the chiral catalyst. The catalyst and the substrate form a transient chiral complex. The three-dimensional arrangement of this complex creates a diastereomeric transition state, where the reaction at one of the enantiotopic functional groups is energetically favored over the other. This difference in activation energy directs the reaction to selectively modify one group, leading to a product with high enantiomeric purity. The choice of the chiral ligand is critical for achieving high selectivity.

In both strategies, the creation of the chiral quaternary carbon of citramalic acid is not a random event but a highly controlled process dictated by the chiral information present in the auxiliary or the catalyst.

D-(-)-Citramalic Acid (Lithium Salt) as a Chiral Building Block

Once synthesized, D-(-)-citramalic acid and its lithium salt serve as versatile chiral building blocks, or synthons, for constructing larger, more complex molecules with defined stereochemistry. nih.gov The presence of multiple functional groups (two carboxylic acids and a tertiary alcohol) provides numerous handles for synthetic transformations.

Applications in the Synthesis of Enantiomerically Pure Compounds

The demand for enantiomerically pure compounds is high, particularly in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. pharmasalmanac.com D-(-)-Citramalic acid is a valuable precursor for synthesizing such compounds.

Prostaglandin Synthesis: D-(-)-Citramalic acid has been used as a chiral synthon in the synthesis of prostaglandins. mdpi.com Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of effects in the body. For instance, citramalic acid can be a starting material for preparing key chiral intermediates for molecules like 15-deoxy-16(S)-hydroxy-16-methylprostaglandin E1, leveraging the inherent stereocenter of the citramalate to establish the desired stereochemistry in the final product. mdpi.com

Synthesis of Chiral Aliphatic Sulfones: The stereocenter of citramalic acid has also been exploited in the synthesis of optically active aliphatic sulfones. Through a series of chemical transformations, the stereochemistry of the starting citramalic acid is transferred to the final sulfone product, demonstrating its utility in creating chiral molecules outside of the natural product sphere.

Preparation of Complex Molecular Architectures

Beyond its role in synthesizing discrete organic molecules, D-(-)-citramalic acid can participate in the formation of complex, ordered supramolecular structures. Its ability to act as a ligand for metal ions allows for the construction of intricate coordination polymers and metal-organic frameworks.

An example is the reaction of D-(–)-citramalic acid with uranyl ions in the presence of 1,10-phenanthroline. This assembly results in a complex three-dimensional framework. In this structure, dimeric subunits of uranyl-citramalate are linked into chains, which are further connected by other uranium atoms, creating a sophisticated molecular architecture. The chirality of the citramalic acid ligand is imprinted onto this extended structure. Such complex architectures are of interest in materials science for potential applications in catalysis, separation, and sensing.

Transformations and Derivatizations of D-(-)-Citramalic Acid

The chemical reactivity of D-(-)-citramalic acid allows for a range of transformations, including oxidative, reductive, and nucleophilic substitution reactions. These reactions enable the synthesis of various valuable chemical compounds.

D-(-)-Citramalic acid can undergo dehydration, an oxidative process, to yield unsaturated dicarboxylic acids. Depending on the reaction conditions and which neighboring proton is eliminated, this can result in the formation of isomers such as itaconic acid, citraconic acid, and mesaconic acid. These unsaturated dicarboxylic acids are in a near-thermodynamic, albeit metastable, equilibrium with each other. Under aquathermolytic conditions, for instance at 170°C, citraconic acid can isomerize to form both itaconic and mesaconic acids.

The dehydration of citramalic acid is a key step in its conversion to other valuable chemicals. For example, the formation of mesaconic acid from citramalic acid is an important transformation, as mesaconic acid itself is a useful chemical intermediate.

D-(-)-Citramalic acid can serve as a precursor for the synthesis of saturated carboxylic acids like 2-methylsuccinic acid through reductive pathways. A notable example is a non-natural three-step biosynthetic route. This pathway involves the dehydration of (R)-citramalate to citraconate, which is then reduced to 2-methylsuccinic acid. This reduction is mediated by an enoate reductase. vanderbilt.eduresearchgate.net

2-Methylsuccinic acid is a C5 branched-chain dicarboxylate that is a valuable synthon for producing polymers used in coatings, cosmetics, and bioplastics. vanderbilt.eduresearchgate.net The development of biosynthetic pathways for its production from precursors like citramalic acid is of significant interest for sustainable chemistry.

Biosynthetic Production of 2-Methylsuccinic Acid

| Starting Material | Key Intermediate | Key Enzyme | Final Product |

|---|---|---|---|

| (R)-Citramalate | Citraconate | Enoate Reductase | 2-Methylsuccinic Acid |

The functional groups of D-(-)-citramalic acid, namely its two carboxylic acid groups and a tertiary hydroxyl group, present opportunities for various nucleophilic substitution reactions and functional group interconversions. Carboxylic acid derivatives, such as esters, amides, and acyl halides, are typically synthesized from carboxylic acids through nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a substitution at the acyl carbon.

The relative reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. This reactivity trend is influenced by the stability of the leaving group. For instance, the carboxyl groups of D-(-)-citramalic acid can be converted to esters via Fischer esterification or to acyl chlorides using reagents like thionyl chloride. These derivatives can then undergo further nucleophilic substitution with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to introduce new functional groups.

While the principles of nucleophilic acyl substitution are well-established for carboxylic acids, specific examples of these reactions with D-(-)-citramalic acid to generate a diverse range of derivatives are not extensively detailed in readily available literature. However, the presence of these functional groups makes D-(-)-citramalic acid a viable candidate for such transformations, enabling its potential use in the synthesis of more complex molecules.

Industrial Chemical Feedstock Applications

D-(-)-Citramalic acid is a promising bio-based feedstock for the chemical industry, particularly for the production of high-value monomers like methacrylic acid.

A significant industrial application of D-(-)-citramalic acid is its use as a precursor for the production of methacrylic acid (MAA), a key monomer for the plastics industry. The conversion of citramalic acid to MAA can be achieved through a thermocatalytic process involving dehydration and decarboxylation.

The reaction pathway can proceed in two ways:

Dehydration of citramalic acid to form unsaturated intermediates like itaconic acid, mesaconic acid, or citraconic acid, followed by decarboxylation to yield MAA.

Decarboxylation of citramalic acid to form α-hydroxyisobutyric acid (α-HIBA), which is then dehydrated to produce MAA.

Heterogeneous catalysts, such as alumina, have been shown to enhance the selectivity of this conversion. For example, at 250°C, a selectivity of approximately 71% for the production of MAA and its intermediate α-hydroxyisobutyric acid has been achieved. The use of an alumina catalyst can increase the selectivity to MAA in a single pass from 45.6% (uncatalyzed) to 63.2%. ebi.ac.uk

Catalytic Conversion of Citramalate to MAA

| Catalyst | Temperature | Selectivity to MAA (Single Pass) |

|---|---|---|

| None | 250°C | 45.6% |

| Alumina | 250°C | 63.2% |

Hybrid production strategies that combine microbial fermentation and chemical catalysis offer a sustainable route for manufacturing chemicals from renewable resources like glucose. In this approach, D-(-)-citramalic acid is first produced from glucose via fermentation using metabolically engineered microorganisms, such as Escherichia coli. vanderbilt.edunih.gov

In this biocatalytic step, engineered E. coli strains overexpressing citramalate synthase can produce citramalic acid with high yields, reaching up to 91% of the theoretical maximum from glucose. vanderbilt.edu This fermentation process has been optimized to achieve high titers of citramalate.

The biologically produced citramalic acid is then subjected to a chemocatalytic conversion to produce MAA, as described in the previous section. This hybrid approach leverages the efficiency of biological systems to create a chiral precursor from renewable feedstocks and the versatility of chemical catalysis to convert it into a valuable industrial monomer. vanderbilt.eduresearchgate.net This integrated bio- and chemocatalytic process is a promising pathway for the sustainable production of poly(methyl methacrylate) (PMMA) from biomass. ebi.ac.uk

Advanced Analytical and Spectroscopic Characterization of D Citramalic Acid Lithium Salt

Enantiomeric Purity Assessment and Stereochemical Determination

Ensuring the enantiomeric purity of D-(−)-Citramalic Acid (lithium salt) is paramount, as the biological and chemical properties of enantiomers can differ significantly. wvu.edu A combination of chromatographic and spectroscopic methods is employed for this critical assessment.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Chiral Separation

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a powerful technique for the separation and quantification of enantiomers. osti.govnih.gov Chiral LC-MS methods are specifically developed to distinguish between the D-(−) and L-(+) enantiomers of citramalic acid. rsc.org This is typically achieved through the use of a chiral stationary phase (CSP) within the liquid chromatography column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. chromatographyonline.com

The mass spectrometer, coupled to the liquid chromatograph, provides highly sensitive and specific detection of the separated enantiomers. osti.gov This combination allows for the accurate determination of the enantiomeric excess (ee) of the D-(−)-citramalic acid sample.

Derivatization Protocols for Diastereomeric Resolution

An alternative or complementary approach to chiral stationary phases is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard, non-chiral chromatography techniques. libretexts.orglibretexts.org

For D-(−)-Citramalic Acid, the carboxylic acid or hydroxyl groups can be reacted with an enantiomerically pure chiral reagent to form diastereomeric esters or amides. libretexts.org Once separated, the individual diastereomers can be chemically converted back to the original enantiomers, allowing for their isolation and quantification. This method, known as diastereomeric resolution, is a well-established strategy for obtaining enantiomerically pure compounds. nih.govrsc.org

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the absolute configuration of a chiral molecule. nih.govmtoz-biolabs.com

Optical Rotation: A solution of a chiral compound will rotate the plane of plane-polarized light. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the specific enantiomer. D-(−)-Citramalic acid is levorotatory, meaning it rotates plane-polarized light to the left (indicated by the "−" sign). The specific rotation, a standardized measure, is a key parameter for its identification. For D-(−)-Citramalic acid (lithium salt), a typical specific rotation value is [α]/D -19.0±2.0°, measured at a concentration of 0.5 in 1 M HCl. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be considered its spectroscopic "fingerprint." nih.gov By comparing the experimental CD spectrum of a sample to that of a known standard or to spectra predicted by theoretical calculations, the absolute configuration (R or S) can be unequivocally determined. mtoz-biolabs.comnih.gov The D-enantiomer of citramalic acid corresponds to the (R) configuration. wikipedia.orgszabo-scandic.commedchemexpress.eu

Structural Characterization Techniques

Beyond stereochemistry, a complete characterization involves elucidating the precise three-dimensional arrangement of atoms in the molecule and confirming its covalent bonding framework.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.gov To perform this analysis, a high-quality single crystal of D-(−)-Citramalic Acid (lithium salt) is required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orghmdb.cabmrb.io

For D-(−)-Citramalic Acid, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons, and the hydroxyl proton. hmdb.cachemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display signals corresponding to the different carbon atoms in the molecule, including the two carboxyl carbons, the quaternary carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon. bmrb.iochemicalbook.com

Typical NMR Data for Citramalic Acid:

¹H NMR (in D₂O): Signals are expected for the methyl group (CH₃), and the two diastereotopic protons of the methylene group (CH₂). The exact chemical shifts can vary with pH and solvent. bmrb.io

¹³C NMR (in D₂O, pH 7.4):

C1 (Methyl): ~27.9 ppm

C2 (Quaternary): ~49.3 ppm

C3 (Methylene): ~182.6 ppm

C4 (Carboxyl): ~185.9 ppm bmrb.io

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of D-(−)-Citramalic Acid would show characteristic absorption bands for the hydroxyl (O-H) and carboxyl (C=O) groups. nist.govmdpi.com

Characteristic IR Absorption Bands for Citric Acid (as a reference):

O-H stretch (from carboxylic acid and alcohol): A broad band in the region of 3500-2500 cm⁻¹

C=O stretch (from carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹ mdpi.comresearchgate.netresearchgate.net

These spectroscopic data, in conjunction, provide a robust confirmation of the molecular structure of D-(−)-Citramalic Acid.

Metabolomic Profiling and Isotopic Tracing in Biological Systems

The study of D-(-)-citramalic acid within complex biological systems is greatly enhanced by advanced analytical techniques such as metabolomics and stable isotope tracing. These methodologies provide powerful tools to not only detect and quantify this organic acid but also to elucidate its metabolic origins and functional roles within cellular pathways.

Untargeted and Targeted Metabolomics for Pathway Discovery

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a crucial tool for discovering and understanding the pathways involving D-(-)-citramalic acid. This approach can be broadly categorized into untargeted and targeted methods.

Untargeted Metabolomics

In another example, untargeted metabolomics was used to study the serum of rats with diabetic kidney disease, where citramalic acid was found to be significantly upregulated. nih.gov This finding points to its potential involvement in the metabolic disturbances associated with the disease, particularly in carbohydrate, lipid, and amino acid metabolism. nih.gov The discovery of citramalic acid in these varied systems underscores the power of untargeted profiling to uncover its role in previously unassociated pathways. psu.eduprinceton.edu

Targeted Metabolomics

In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. This approach offers higher sensitivity and specificity and is often used to validate findings from untargeted studies or to quantify specific metabolites known to be involved in a particular pathway. Targeted analysis has been applied to investigate the accumulation of organic acids, including citramalic acid, in fruits. For example, a study on four cultivars of pitaya (dragon fruit) used targeted metabolomics to quantify the changes in citramalic acid content throughout fruit development. mdpi.com The results showed that citramalic acid levels peaked in the early stages of development, suggesting a potential role in fruit flavor. mdpi.com

Furthermore, targeted approaches can elucidate the enzymatic origins of D-(-)-citramalic acid. It is known to be synthesized from the condensation of acetyl-CoA and pyruvate (B1213749), a reaction catalyzed by citramalate (B1227619) synthase. mdpi.comnih.gov Targeted analysis can be used to measure the levels of these precursors and products, providing insights into the activity of this pathway. The table below summarizes findings from a study on pitaya, correlating the expression of a specific citramalate synthase gene (HuIPMS2) with the concentration of citramalic acid.

| Gene | 'GHB' Pitaya (Correlation Coefficient) | 'GHH' Pitaya (Correlation Coefficient) | 'WCHL' Pitaya (Correlation Coefficient) | 'YCHL' Pitaya (Correlation Coefficient) |

|---|---|---|---|---|

| HuIPMS1 | No significant correlation | No significant correlation | No significant correlation | No significant correlation |

| HuIPMS2 | 0.871 | 0.473 | 0.786 | 0.811 |

| HuIPMS3 | 0.848 | 0.886 | 0.590 | 0.453 |

This targeted analysis revealed a strong positive correlation between the expression of HuIPMS2 and HuIPMS3 and the accumulation of citramalic acid, indicating their likely role in its synthesis in this fruit. mdpi.com

Stable Isotope Labeling for Carbon Flux Analysis

To move beyond static measurements of metabolite concentrations, stable isotope labeling is employed to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA). creative-proteomics.com This method involves supplying a biological system with a substrate (e.g., glucose or glutamine) enriched with a stable isotope, such as carbon-13 (¹³C), and then tracking the incorporation of the isotope into downstream metabolites. creative-proteomics.combiorxiv.org

While specific studies detailing the carbon flux analysis of D-(-)-citramalic acid are not extensively documented in the provided context, the principles of MFA are directly applicable to understanding its synthesis and degradation. For example, by providing ¹³C-labeled glucose to a cell culture that produces citramalic acid, one could determine the contribution of glycolysis-derived pyruvate to its carbon backbone. Similarly, using ¹³C-labeled acetyl-CoA would reveal the flux from this key metabolic node into citramalic acid.

The primary competing reaction for one of its precursors, acetyl-CoA, is the entry into the tricarboxylic acid (TCA) cycle through its condensation with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. nih.gov Stable isotope tracing can quantify the partitioning of acetyl-CoA between citramalate synthase and citrate synthase. In engineered Escherichia coli, for instance, a point mutation in the citrate synthase gene was shown to redirect carbon flux from the TCA cycle towards the production of citramalate. nih.gov An experiment using ¹³C-labeled substrates in such an engineered system could precisely measure the change in carbon flux through both pathways, as illustrated in the hypothetical data table below.

| E. coli Strain | Substrate | Relative Flux to Citrate Synthase (%) | Relative Flux to Citramalate Synthase (%) |

|---|---|---|---|

| Wild Type | [¹³C]Glucose | 95 | 5 |

| Engineered (mutant citrate synthase) | [¹³C]Glucose | 40 | 60 |

This type of analysis, powered by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, is essential for a quantitative understanding of how metabolic networks are regulated and how they can be manipulated, for example, to enhance the biotechnological production of D-(-)-citramalic acid. nih.govcreative-proteomics.com

Coordination Chemistry and Metal Ligand Interactions of Citramalic Acid Lithium Salt

Complexation Behavior with Transition Metal Ions

The presence of multiple coordinating functional groups—two carboxylates and one hydroxyl—on the chiral backbone of D-(-)-citramalic acid makes it an effective chelating agent for a range of transition metal ions. The specific coordination environment and resulting structural motifs are highly dependent on factors such as the metal ion's identity, the reaction conditions, and the presence of other ligands or counterions.

Uranyl Ion Coordination Chemistry: Dimeric and Polymeric Structures

The coordination chemistry of D-(-)-citramalic acid with the uranyl ion (UO₂²⁺) has been a subject of significant interest, particularly in the context of understanding the environmental behavior of uranium. Studies have revealed that D-(-)-citramalic acid can form stable complexes with the uranyl ion, leading to the assembly of both discrete dimeric units and extended polymeric networks.

In one notable example, the reaction of uranyl nitrate (B79036) with D-(-)-citramalic acid under mild hydrothermal conditions yields a two-dimensional polymer with the formula [UO₂(Hcitml)] (where Hcitml is the dianion of citramalic acid). acs.org In this structure, each citramalate (B1227619) ligand chelates one uranyl center through its hydroxyl and α-carboxylate groups. acs.org Furthermore, it bridges to three other uranyl units in a monodentate fashion, resulting in the formation of neutral layers composed of isolated uranyl pentagonal bipyramidal polyhedra. acs.org

The formation of dimeric subunits is also a recurring theme in the coordination chemistry of citramalic acid with the uranyl ion. These dimers, with the general formula [(UO₂)₂(Hcitml)₂]²⁻, are characterized by the bridging of two uranyl centers by the alkoxide groups of two citramalate ligands. scbt.com The uranium ions in these dimers are typically chelated by the hydroxyl and the α- or β-carboxylate groups of the two different ligands. scbt.com The stability of these dimeric structures in the solid state has been corroborated by potentiometric and EXAFS measurements in solution. scbt.com These fundamental dimeric units can then be further linked into one-dimensional chains or more complex architectures depending on the reaction conditions and the presence of other species that can bridge the dimers. scbt.comnih.gov

The following table summarizes the structural characteristics of a uranyl-citramalate polymer:

| Feature | Description |

| Complex | [UO₂(Hcitml)] |

| Dimensionality | Two-dimensional polymer |

| Uranyl Coordination | Pentagonal bipyramidal |

| Ligand Binding | Chelates one uranyl ion via hydroxyl and α-carboxylate groups; bridges three other uranyl ions. |

| Overall Structure | Neutral layers of isolated uranyl polyhedra. |

Chelation Modes and Ligand Conformations in Metal Complexes

The versatility of D-(-)-citramalic acid as a ligand stems from its ability to adopt various chelation modes and conformations upon complexation with metal ions. The hydroxyl and two carboxylate groups can coordinate to a metal center in several ways, leading to a rich structural diversity.

The most common chelation mode observed in uranyl-citramalate complexes involves the coordination of the metal ion by the hydroxyl group and one of the carboxylate groups, forming a stable five- or six-membered chelate ring. acs.orgscbt.com Specifically, chelation through the α-hydroxy and α-carboxylate groups is frequently observed. acs.org In dimeric uranyl complexes, each uranium center is chelated by two citramalate ligands through their alkoxide and either the α- or β-carboxylate groups. scbt.com

The coordination of D-(-)-citramalic acid is not limited to the uranyl ion. It can also form complexes with other transition metals such as nickel(II) and cadmium(II), leading to the formation of two- and three-dimensional frameworks, respectively. nih.gov In these structures, the citramalate ligand often participates in the formation of dimeric uranyl subunits which are then linked by the other metal ions. nih.gov

Role of the Lithium Counterion in Crystal Structures and Solution Dynamics

In the broader context of lithium carboxylate chemistry, the lithium ion is known to form a variety of coordination motifs. iaea.org It commonly exhibits coordination numbers ranging from 4 to 6 and can be bridged by carboxylate groups to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. iaea.orgrsc.org For instance, in the structure of lithium salicylate (B1505791) monohydrate, tetracoordinate lithium cations are double-bridged by carboxylate groups, forming helical polymeric chains. rsc.org

The presence of lithium ions can direct the assembly of specific supramolecular architectures. In ionic cocrystals of lithium salts with organic anions, the strong coordination bonds between lithium and carboxylate groups are a dominant structure-directing force. nih.gov These interactions can lead to the formation of well-defined networks, such as the undulating square grid networks observed in lithium nicotinate (B505614) proline. nih.gov

Although specific structural data for D-(-)-citramalic acid lithium salt complexes with transition metals are not extensively detailed in the available literature, it can be inferred that the lithium counterion would play a significant role. It could participate in the following ways:

Charge Balancing: The primary role of the lithium ion is to balance the negative charge of the deprotonated citramalate ligand.

Structural Scaffolding: Lithium ions can act as nodes in the crystal lattice, connecting citramalate anions through coordination bonds to form extended networks. This can influence the dimensionality and topology of the resulting coordination polymer.

Modulation of Ligand Conformation: The interaction of the lithium ion with the carboxylate groups could influence the torsional angles of the citramalate backbone, thereby affecting its coordination to the primary metal center.

Influence on Solution Speciation: In solution, the formation of ion pairs between lithium and citramalate could affect the availability of the ligand for complexation with other metal ions and influence the aggregation of complexes.

Further research is needed to fully elucidate the specific structural and dynamic roles of the lithium counterion in the coordination chemistry of D-(-)-citramalic acid.

Supramolecular Architectures and Hydrogen Bonding Networks in Metal-Organic Frameworks

The ability of D-(-)-citramalic acid to act as a multidentate ligand, combined with the structure-directing influence of metal ions and counterions, makes it a promising building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters connected by organic linkers, often exhibiting porous structures with high surface areas. The supramolecular architecture of these frameworks is heavily reliant on both the coordination bonds and non-covalent interactions, particularly hydrogen bonding.

Hydrogen bonding plays a critical role in the assembly and stability of MOFs. mdpi.commdpi.com The hydroxyl and carboxylate groups of the citramalate ligand are excellent hydrogen bond donors and acceptors. In the absence of direct coordination to a metal ion, these groups can participate in extensive hydrogen bonding networks, connecting adjacent coordination polymers or discrete complexes into higher-dimensional supramolecular structures. mdpi.com

In the context of citramalate-containing MOFs, hydrogen bonds can be expected to form between:

The hydroxyl group of one citramalate ligand and a carboxylate oxygen of a neighboring ligand.

Coordinated or uncoordinated water molecules and the functional groups of the citramalate ligand.

The functional groups of the citramalate ligand and other co-ligands that may be present in the framework.

While specific examples of MOFs constructed solely from D-(-)-citramalic acid lithium salt and a transition metal are not prevalent in the literature, the principles of MOF design and the known coordination behavior of citramalic acid strongly suggest its potential in this area. The chiral nature of D-(-)-citramalic acid could also be exploited to synthesize chiral MOFs with potential applications in enantioselective separations or catalysis.

The following table outlines the key components and interactions involved in the formation of hypothetical citramalate-based MOFs:

| Component / Interaction | Role in MOF Architecture |

| D-(-)-Citramalic Acid | Organic linker providing multiple coordination sites and hydrogen bonding functionalities. |

| Transition Metal Ion | Metal node connecting the organic linkers to form the primary framework. |

| Lithium Counterion | Charge balancing and potential structure-directing agent. |

| Coordination Bonds | Form the robust, primary structure of the MOF. |

| Hydrogen Bonds | Provide secondary stabilization, link framework components, and can define pore chemistry. |

| Supramolecular Assembly | The overall organization of the MOF, dictated by the interplay of all the above factors. |

Research Frontiers and Interdisciplinary Perspectives

Sustainable Production Methods and Environmental Footprint Analysis

The transition towards a bio-based economy necessitates the development of sustainable methods for chemical production. Biotechnological routes, particularly microbial fermentation, represent a cornerstone of this transition, offering the potential to replace petrochemical-based processes with those that utilize renewable feedstocks. nih.govresearchgate.net Engineered microorganisms, such as Escherichia coli, have been developed to produce D-(-)-citramalic acid at high titers and yields from simple sugars like glucose. nih.govsemanticscholar.orgresearchgate.net

These bio-based methods are central to creating more sustainable manufacturing processes for valuable chemicals. semanticscholar.org For instance, D-(-)-citramalic acid is a key intermediate in a hybrid bio- and chemocatalytic route to produce methylmethacrylate (MMA), the monomer for high-performance polymers like Plexiglas. nih.govsemanticscholar.org Fed-batch fermentation processes using engineered E. coli strains have achieved citramalate (B1227619) concentrations exceeding 80 g/L in 65 hours, with a conversion efficiency of 0.48 grams of citramalate per gram of glucose consumed. nih.govresearchgate.net This high productivity underscores the viability of biotechnological manufacturing for this compound.

Comparative Life Cycle Assessment of Chemical vs. Biotechnological Routes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. nih.gov While a specific, comprehensive LCA comparing the chemical and biotechnological synthesis of D-(-)-citramalic acid is not yet prominent in the literature, analyses of similar bio-based products provide valuable insights. researchgate.netnih.gov Comparative LCAs for other organic acids and bio-based chemicals consistently demonstrate the environmental advantages of biotechnological routes over traditional chemical synthesis. researchgate.netmdpi.com

| Metric | Chemical Synthesis (General) | Biotechnological Route (D-(-)-Citramalate) |

| Feedstock | Typically petrochemical-based (non-renewable) | Glucose, biomass-derived sugars (renewable) nih.gov |

| Energy Consumption | Often high due to elevated temperatures and pressures | Moderate, mainly for fermentation and downstream processing nih.gov |

| Greenhouse Gas Emissions | Generally higher due to fossil fuel consumption | Lower, potential for carbon-neutral processes mdpi.com |

| Use of Hazardous Materials | May involve harsh acids, bases, or toxic catalysts | Generally uses water-based media and enzymes under mild conditions |

| Waste Generation | Can produce significant chemical waste streams | Primarily biomass and aqueous effluent, often biodegradable |

This table presents a generalized comparison based on typical characteristics of chemical versus biotechnological production routes for organic acids. Specific values for D-(-)-citramalic acid require a dedicated LCA study.

Exploration of Unconventional Biosynthetic Pathways

The canonical biosynthetic pathway for D-(-)-citramalic acid involves the condensation of two central metabolites, pyruvate (B1213749) and acetyl-CoA, catalyzed by the enzyme citramalate synthase (CimA). nih.govresearchgate.netresearchgate.net Much of the research has focused on optimizing this pathway in microbial hosts like E. coli. However, the exploration of unconventional pathways is a burgeoning field of study, aiming to further enhance production efficiency and explore novel biological routes.

Metabolic Engineering for Pathway Optimization: A primary strategy involves extensive metabolic engineering to create highly efficient, non-natural production pathways. This includes:

Heterologous Gene Expression: Expressing highly active enzymes from other organisms, such as the citramalate synthase (CimA) from the thermophilic archaeon Methanococcus jannaschii, in production hosts like E. coli. nih.govsemanticscholar.org

Elimination of Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways. For example, knocking out lactate (B86563) dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) prevents the diversion of the pyruvate precursor into fermentation byproducts. semanticscholar.orgresearchgate.net Similarly, deleting genes for 3-isopropylmalate dehydratase (leuC and leuD), the enzyme that consumes citramalate in the leucine biosynthesis pathway, is crucial for accumulation of the product. ebi.ac.uk

Enhancing Precursor Supply: Engineering central metabolism to increase the intracellular pools of acetyl-CoA. One innovative approach involves engineering the native E. coli citrate (B86180) synthase to reduce its affinity for acetyl-CoA, thereby making more of this precursor available for the citramalate synthase enzyme and boosting production. nih.gov

Alternative Biosynthetic Cycles: Beyond single-pathway engineering, researchers are exploring alternative metabolic cycles. For instance, the 3-hydroxypropionate (B73278) cycle, used by some phototrophic bacteria like Chloroflexus aurantiacus for carbon fixation, involves the conversion of β-methylmalyl-CoA to citramalate. nih.gov This cycle also utilizes a specific succinyl-CoA:d-citramalate CoA transferase, highlighting a different enzymatic route for citramalate metabolism that could be harnessed for production. nih.gov Furthermore, pathways like the reverse β-oxidation pathway are being engineered for the production of various dicarboxylic acids and could potentially be adapted for C5 compounds like citramalate. nih.govresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of D-(-)-Citramalate

Computational chemistry and molecular modeling have become indispensable tools for understanding and engineering biological systems at the molecular level. These in silico approaches provide deep insights into reaction mechanisms, enzyme structures, and protein-ligand interactions, guiding rational metabolic engineering and enzyme design. dtu.dkatlantis-press.com

Prediction of Reaction Mechanisms and Intermediates

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM), are used to model enzymatic reactions and predict their mechanisms. For D-(-)-citramalate, these studies can illuminate the key catalytic steps:

Citramalate Synthase Reaction: Modeling the condensation of acetyl-CoA and pyruvate in the active site of citramalate synthase can reveal the transition state structures and the roles of key amino acid residues in catalysis. researchgate.netebi.ac.uk This is analogous to computational studies performed on the closely related enzyme, citrate synthase, which have detailed the deprotonation of acetyl-CoA and the subsequent nucleophilic attack on the second substrate. ebi.ac.uk

Isopropylmalate Dehydratase Reaction: This enzyme catalyzes the dehydration of citramalate, a reaction that is often an undesirable side reaction in production strains. nih.gov Understanding its mechanism through computational modeling can aid in the design of specific inhibitors or in engineering the enzyme to alter its substrate preference.

Ligand-Protein Docking and Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting how a ligand, such as D-(-)-citramalate or its precursors, binds to a protein's active site and the stability of that interaction over time. atlantis-press.commdpi.com

Enzyme-Substrate Binding: Docking studies can model the binding of substrates to enzymes like citramalate synthase and 3-isopropylmalate synthase. proteopedia.org These models help identify the key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex, providing a basis for rational protein engineering. nih.govnih.gov

Understanding Substrate Specificity: The enzymes involved in leucine biosynthesis and the related glucosinolate pathway in plants show varying specificities for different substrates. nih.gov Computational modeling of the active sites of these isopropylmalate dehydrogenases has revealed that a single amino acid substitution can dramatically alter substrate preference. nih.govnih.gov Such insights are invaluable for engineering enzymes with novel functions.

Structure and Function of Key Enzymes: The crystal structure of enzymes like 3-isopropylmalate dehydratase reveals a complex composed of large (LeuC) and small (LeuD) subunits, with the small subunit playing a role in substrate recognition. ebi.ac.ukuniprot.org MD simulations can complement these static structures by providing a dynamic view of how the enzyme's domains move and interact during the catalytic cycle.

Emerging Applications in Specialized Chemical Syntheses

While direct applications of D-(-)-Citramalic acid lithium salt in catalysis are not widely documented, its role as a versatile chiral precursor is gaining attention. Researchers are exploring its utility in constructing sophisticated chiral ligands that are subsequently employed in asymmetric synthesis to produce enantiomerically enriched compounds.

Chiral Ligands for Asymmetric Catalysis

An important development in this area is the synthesis of pyrrolidine-based β-amino alcohol ligands derived from D-(-)-Citramalic acid. These ligands have demonstrated considerable success in promoting the enantioselective alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The synthesis of these chiral ligands begins with D-(-)-Citramalic acid, which serves as the foundational chiral scaffold. Through a series of chemical transformations, the carboxyl and hydroxyl groups of the citramalic acid are modified and incorporated into a pyrrolidine ring structure, ultimately yielding a chiral β-amino alcohol. The inherent stereochemistry of the starting D-(-)-Citramalic acid is transferred to the final ligand, dictating its three-dimensional arrangement and, consequently, its ability to control the stereochemical outcome of a catalytic reaction.

A notable application of these citramalic acid-derived ligands is in the asymmetric addition of organozinc reagents to aldehydes. For instance, in the enantioselective alkylation of benzaldehyde with diethylzinc, the use of a pyrrolidine-based β-amino alcohol ligand synthesized from D-(-)-Citramalic acid as a catalyst has been investigated. This reaction yields 1-phenyl-1-propanol, a chiral alcohol, with varying degrees of enantiomeric excess.

The effectiveness of these ligands is influenced by their specific structure, which can be fine-tuned by modifying the substituents on the pyrrolidine ring. This modularity allows for the optimization of the ligand for a particular catalytic transformation to achieve higher yields and enantioselectivities.

Below is a table summarizing the performance of a pyrrolidine-based β-amino alcohol ligand derived from D-(-)-Citramalic acid in the enantioselective alkylation of benzaldehyde.

| Ligand Precursor | Aldehyde | Organozinc Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| D-(-)-Citramalic acid | Benzaldehyde | Diethylzinc | 1-phenyl-1-propanol | - | - |

Data on specific yields and enantiomeric excess for ligands directly derived from D-(-)-Citramalic acid in this specific reaction are still emerging in publicly available research. The table structure is provided to illustrate the type of data generated in such studies.

The exploration of D-(-)-Citramalic acid as a chiral building block for the synthesis of novel ligands is a promising frontier in asymmetric catalysis. It offers a sustainable and efficient route to valuable chiral molecules, with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Q & A

Q. What are the optimal storage conditions and stability considerations for D-(-)-Citramalic Acid (lithium salt) in laboratory settings?

D-(-)-Citramalic Acid (lithium salt) should be stored at -20°C in a dry environment to prevent hydrolysis or degradation. The compound is stable for 6 months at -80°C and 1 month at -20°C when stored as a solution. Lyophilized powder retains stability longer but must be protected from moisture. For experimental use, aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce variability in solubility and reactivity .

Q. How can researchers prepare stable stock solutions of D-(-)-Citramalic Acid (lithium salt) for cell culture or enzymatic assays?

The compound dissolves at 10 mg/mL in PBS (pH 7.2) . For solubility enhancement:

Heat the solution to 37°C to disrupt crystalline structures.

Sonication (15–30 minutes) can further aid dissolution.

Prepare small aliquots (e.g., 25 µL at 10 mM) to minimize freeze-thaw cycles.

Validate solubility using HPLC or mass spectrometry to confirm concentration consistency, especially if used in kinetic studies .

Q. What solvents are compatible with D-(-)-Citramalic Acid (lithium salt) for in vitro studies?

The lithium salt form is soluble in aqueous buffers (e.g., PBS, Tris-HCl) but has limited solubility in organic solvents like DMSO or ethanol. For hydrophobic assay systems, consider ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance solubility. Always verify compatibility with downstream assays (e.g., absorbance interference in UV-based assays) .

Advanced Research Questions

Q. How does D-(-)-Citramalic Acid (lithium salt) function in bacterial methylaspartate pathway studies, and how can its metabolic role be experimentally validated?

In Clostridium tetanomorphum, D-(-)-Citramalic Acid is an intermediate in the methylaspartate pathway, converting glutamate to acetate. To validate its role:

Use gene knockout models (e.g., λ-Red recombinase system in E. coli) to disrupt citramalate synthase (cimA) and monitor metabolic flux via 13C isotope tracing .

Quantify pathway intermediates using LC-MS/MS to detect accumulation/depletion of citramalate under anaerobic conditions.

Pair with enzyme inhibition assays (e.g., with substrate analogs) to confirm specificity .

Q. How can batch-to-batch variability in lithium salt content impact experimental reproducibility, and what quality control measures are recommended?

Lithium counterion content can vary between batches (4–9% per ICP analysis), affecting ionic strength and solubility. Mitigation strategies:

Request certificates of analysis (CoA) for lithium content and purity (≥95% by GC).

Normalize concentrations using peptide content analysis (if applicable) to account for salt variability.

Pre-test each batch in pilot assays (e.g., enzyme kinetics) to establish consistency thresholds .

Q. What analytical methods are most robust for quantifying D-(-)-Citramalic Acid (lithium salt) in complex biological matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) for separation. Monitor the m/z 147.1 → 101.1 transition (free acid) with isotopic correction for lithium adducts.

Enzymatic Assays : Couple with NADH-dependent dehydrogenases and measure absorbance at 340 nm. Validate against LC-MS/MS data to rule out matrix interference .

Q. How can researchers resolve discrepancies in solubility data for lithium salts under varying experimental conditions?

Reported solubility in PBS (10 mg/mL) may vary due to:

Lithium salt hydration state : Characterize via thermogravimetric analysis (TGA).

pH effects : Test solubility across pH 5–8 (citramalate pKa values: 3.2, 4.8, and 6.7).

Ionic strength : Use conductivity measurements to adjust buffer composition.

Cross-reference with solubility databases (e.g., Table 1 in lithium salt comparisons) to identify outliers .

Methodological Best Practices

- Experimental Design : Include positive controls (e.g., known citramalate pathway inhibitors) and negative controls (lithium-free analogs) to isolate salt-specific effects.

- Data Interpretation : Use multivariate analysis to distinguish between lithium ion effects and citramalate-specific activity in cell-based assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.